3,4-Difluorophenylacetic acid (CAS 658-93-5) is a highly specialized fluorinated building block characterized by a pKa of approximately 4.06 and a LogP of 1.59 [1]. In industrial procurement, it is recognized primarily as the essential starting material for synthesizing (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, the critical pharmacophore in the blockbuster P2Y12 receptor antagonist Ticagrelor [2]. Beyond its role in antiplatelet therapeutics, its distinct combination of lipophilicity and electron-withdrawing properties makes it a highly valuable precursor for designing metabolically stable active pharmaceutical ingredients (APIs), including advanced T-type calcium channel blockers [3].
Substituting 3,4-difluorophenylacetic acid with closely related analogs, such as 4-fluorophenylacetic acid or 2,4-difluorophenylacetic acid, is non-viable for targeted pharmaceutical manufacturing [1]. In the synthesis of Ticagrelor, the precise 3,4-difluoro geometry is strictly required to achieve the exact steric and electronic fit for allosteric P2Y12 receptor antagonism; positional isomers fail to yield the correct active intermediate [2]. Furthermore, in rational drug design, the 3,4-difluoro substitution pattern provides specific metabolic stability—blocking oxidative degradation pathways and preventing liabilities like N-demethylation—that mono-fluoro or unsubstituted phenylacetic acids cannot replicate [3].
3,4-Difluorophenylacetic acid is the obligate precursor for synthesizing the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine intermediate [1]. Attempts to utilize positional isomers, such as 2,4-difluorophenylacetic acid, yield an incorrect cyclopropylamine isomer that fails to achieve the nanomolar allosteric binding affinity (Ki = 14 nM) required for the final P2Y12 receptor antagonist [2].
| Evidence Dimension | API Target Binding Affinity (Ki) |
| Target Compound Data | Yields API with Ki = 14 nM (P2Y12 receptor) |
| Comparator Or Baseline | 2,4-difluorophenylacetic acid (Yields inactive isomer) |
| Quantified Difference | Essential for nanomolar binding affinity |
| Conditions | P2Y12 receptor allosteric binding assay |
Procurement of the exact 3,4-difluoro isomer is mandatory for Ticagrelor generic manufacturing and related P2Y12 antagonist development.
In the development of T-type calcium channel blockers, incorporating the 3,4-difluorophenylacetic acid moiety prevents rapid metabolic degradation [1]. Compared to dimethylaniline-substituted analogs which undergo rapid N-demethylation in human hepatocytes, the 3,4-difluorophenyl derivatives maintain high metabolic stability while preserving nanomolar potency (IC50 = 40–800 nM) [1].
| Evidence Dimension | Metabolic Degradation Pathway |
| Target Compound Data | Resists oxidative degradation (high stability) |
| Comparator Or Baseline | Dimethylaniline-substituted phenylacetic acids (Rapid N-demethylation) |
| Quantified Difference | Elimination of major metabolic liability |
| Conditions | Human hepatocyte stability assays |
Buyers developing novel CNS or cardiovascular therapeutics must select the 3,4-difluoro derivative to ensure in vivo half-life and avoid mutagenic metabolites.
3,4-Difluorophenylacetic acid possesses a predictable pKa of 4.06, making it highly suitable for standard amide coupling reactions to form stable intermediates [1]. Unsubstituted phenylacetic acid has a slightly higher pKa (4.31), meaning the electron-withdrawing fluorine atoms slightly increase the acidity, optimizing the activation kinetics during large-scale API amidation steps [1].
| Evidence Dimension | Acidity (pKa) |
| Target Compound Data | 4.06 |
| Comparator Or Baseline | Phenylacetic acid (4.31) |
| Quantified Difference | ΔpKa of ~0.25 |
| Conditions | Standard aqueous conditions |
The specific pKa ensures optimized coupling agent stoichiometry and predictable activation kinetics during industrial-scale pharmaceutical amidation.
Essential starting material for the multi-step synthesis of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine intermediate required for the blockbuster antiplatelet drug [1].
Utilized as a metabolically stable building block for synthesizing pyrazole-3-carboxamide derivatives targeting generalized epilepsies [2].
Acts as a lipophilic, metabolically resistant precursor for designing novel pesticides or fungicides where the 3,4-difluorophenyl group enhances environmental persistence and target binding [3].
Irritant